Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

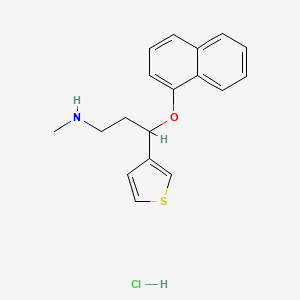

The systematic IUPAC nomenclature for Duloxetine EP Impurity F in its free base form is (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. The hydrochloride salt form, which represents the most commonly encountered pharmaceutical preparation, carries the complete designation (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride. This nomenclature precisely defines the stereochemical configuration, functional group positioning, and salt formation characteristics of the compound.

The molecular formula analysis reveals distinct compositions depending on the salt form. The free base exhibits the molecular formula C₁₈H₁₉NOS with a corresponding molecular weight of 297.41 grams per mole. Upon formation of the hydrochloride salt, the molecular formula expands to C₁₈H₂₀ClNOS, resulting in an increased molecular weight of 333.88 grams per mole. This molecular composition reflects the presence of eighteen carbon atoms forming the core aromatic and aliphatic framework, nineteen hydrogen atoms in the free base form, one nitrogen atom constituting the basic amine functionality, one oxygen atom participating in the ether linkage, and one sulfur atom integrated within the thiophene ring system.

The Chemical Abstracts Service registry numbers provide unique identification for different salt forms of the compound. The free base form is registered under CAS number 959392-22-4, while the hydrochloride salt carries multiple CAS designations including 1104890-90-5 and 2748376-86-3, reflecting different registration contexts and commercial preparations. An additional CAS number 116817-28-8 has been reported for the same compound structure, demonstrating the complexity of chemical registration systems for pharmaceutical impurities.

Stereochemical Configuration and Chiral Centers

The stereochemical architecture of Duloxetine EP Impurity F centers on a single chiral center located at the 3-position of the propyl chain, designated with S-configuration according to Cahn-Ingold-Prelog priority rules. This asymmetric carbon atom connects four distinct substituents: the naphthalen-1-yloxy group, the thiophen-3-yl ring, a hydrogen atom, and the ethyl-N-methylamine chain. The S-configuration represents the absolute stereochemistry that distinguishes this impurity from potential enantiomeric forms and contributes to its unique physicochemical properties.

The chiral center configuration directly influences the three-dimensional molecular geometry and subsequent intermolecular interactions. The S-stereochemistry positions the bulky naphthalene ring system and the thiophene heterocycle in a specific spatial arrangement that affects molecular packing in crystalline forms and influences binding affinity to analytical detection systems. This stereochemical specificity becomes particularly important during analytical method development, as it determines retention times in chromatographic separations and spectroscopic signatures used for identification and quantification purposes.

The structural notation using SMILES (Simplified Molecular Input Line Entry System) representation for the hydrochloride salt appears as CNCCC@HC3=CSC=C3.Cl, where the [@H] designation explicitly indicates the S-configuration at the chiral center. This notation provides a standardized method for computational chemistry applications and database searches, enabling precise structural communication across different analytical platforms and regulatory submissions.

Crystallographic Data and Polymorphic Forms

Current crystallographic characterization of Duloxetine EP Impurity F remains limited in the available literature, contrasting with the extensive structural studies conducted on the parent drug duloxetine hydrochloride. Research on duloxetine hydrochloride has revealed significant polymorphic behavior, with studies demonstrating distinct crystalline forms including a metastable acetone solvate where acetone molecules become trapped within the duloxetine hydrochloride host lattice. These findings suggest potential for similar polymorphic variations in the impurity compound, warranting systematic crystallographic investigation.

The structural analysis of related duloxetine compounds provides insights into potential crystallographic behavior of Duloxetine EP Impurity F. Studies of racemic duloxetine hydrochloride have shown differences in side chain conformation and molecular packing compared to chirally pure crystal forms. The investigation revealed distinct layering of hydrophobic and hydrophilic regions within the crystal structure, which directly correlates with solubility characteristics and bioavailability properties. Given the structural similarity between Duloxetine EP Impurity F and the parent compound, similar conformational flexibility and packing arrangements may be anticipated.

X-ray crystallographic studies of duloxetine hydrochloride have identified multiple crystalline phases with varying side-chain conformations, including fully extended and folded configurations. The extended side-chain conformation correlates with distinct molecular layering patterns, while folded conformations result in more compact crystal packing arrangements. These structural variations demonstrate the importance of comprehensive crystallographic characterization for pharmaceutical compounds, as different polymorphic forms can exhibit significantly different dissolution rates, stability profiles, and analytical detection characteristics.

Comparative Structural Analysis with Parent Drug Duloxetine Hydrochloride

The fundamental structural distinction between Duloxetine EP Impurity F and duloxetine hydrochloride lies in the positional isomerism of the thiophene ring attachment. While duloxetine hydrochloride contains a thiophen-2-yl substituent at the 3-position of the propyl chain, Duloxetine EP Impurity F features a thiophen-3-yl group at the same position. This seemingly minor structural modification results in significant changes to the overall molecular geometry, electronic distribution, and pharmacological properties of the compound.

The parent drug duloxetine hydrochloride possesses the systematic name (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride, with molecular formula C₁₈H₂₀ClNOS and molecular weight 333.88 grams per mole. This composition matches exactly with the hydrochloride salt form of Duloxetine EP Impurity F, demonstrating that the compounds are true positional isomers with identical molecular formulas but different structural arrangements. The CAS number for duloxetine hydrochloride is 136434-34-9, providing clear distinction from the impurity compound.

Mechanistic studies of duloxetine reveal its function as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, with less significant dopamine reuptake inhibition. The compound demonstrates high plasma protein binding exceeding 90 percent, primarily to albumin and alpha-1-acid glycoprotein, and undergoes extensive hepatic metabolism through cytochrome P450 enzymes CYP1A2 and CYP2D6. In contrast, Duloxetine EP Impurity F, due to its structural modification, exhibits significantly reduced or absent pharmacological activity, making its presence in pharmaceutical formulations primarily a quality control concern rather than a therapeutic consideration.

The analytical separation of Duloxetine EP Impurity F from duloxetine hydrochloride requires sophisticated chromatographic methods capable of resolving positional isomers. Successful separation has been achieved using reverse-phase high-performance liquid chromatography with YMC Pack C8 columns and gradient elution systems. The detection wavelength of 217 nanometers provides optimal sensitivity for both compounds, while careful optimization of mobile phase composition enables baseline resolution between the parent drug and its structural isomer. These analytical challenges underscore the importance of comprehensive impurity profiling and method validation in pharmaceutical development processes.

| Parameter | Duloxetine Hydrochloride | Duloxetine EP Impurity F |

|---|---|---|

| IUPAC Name | (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride | (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride |

| Molecular Formula | C₁₈H₂₀ClNOS | C₁₈H₂₀ClNOS |

| Molecular Weight | 333.88 g/mol | 333.88 g/mol |

| CAS Number | 136434-34-9 | 1104890-90-5 |

| Thiophene Position | 2-position | 3-position |

| Stereochemistry | S-configuration | S-configuration |

| Pharmacological Activity | Active (SNRI) | Minimal/Inactive |

Properties

CAS No. |

1104890-90-5 |

|---|---|

Molecular Formula |

C18H20ClNOS |

Molecular Weight |

333.9 g/mol |

IUPAC Name |

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H/t17-;/m0./s1 |

InChI Key |

OXTVVINBECSMHI-LMOVPXPDSA-N |

SMILES |

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |

Isomeric SMILES |

CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |

Canonical SMILES |

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hydrochloride |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction and Thiophene Isomerization

The foundational synthesis of duloxetine begins with a Mannich reaction involving 2-acetylthiophene, dimethylamine, and formaldehyde to yield 3-dimethylamino-1-(2-thienyl)-1-propanone. During this step, thiophene isomerization may occur, leading to the unintended formation of the 3-thienyl derivative (Impurity F). This side reaction is catalyzed by acidic or high-temperature conditions, which promote thiophene ring rearrangement. For example, prolonged heating at 50–60°C in the presence of residual hydrochloric acid increases the yield of Impurity F to 5–7%.

Key reaction parameters influencing isomerization:

-

Temperature: >50°C accelerates thiophene ring rearrangement.

-

Acid concentration: Residual HCl >1.2% w/w favors 3-thienyl formation.

-

Reaction time: Extended durations (>8 hours) increase impurity yield.

Demethylation Side Reactions

During the final demethylation step of duloxetine synthesis, where N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine is treated with phenyl chloroformate, incomplete demethylation or over-acylation can generate acetylated byproducts. Patent EP2100888A2 notes that the use of excess acetyl chloride or acetic anhydride in this step leads to the acetylation of the secondary amine, forming Duloxetine 3-Acetyl derivatives.

Optimized conditions to minimize over-acylation:

Acid-Catalyzed Rearrangement

A dedicated preparation method for duloxetine impurities, including Impurity F, involves treating duloxetine free base or its hydrochloride salt with acidic reagents. As described in CN104230882A, refluxing duloxetine in 35–40% hydrobromic acid at 35–40°C for 5–24 hours induces structural rearrangement, yielding Impurity F alongside other byproducts. The mechanism involves protonation of the naphthyloxy group, followed by thiophene ring migration.

Typical reaction setup:

| Parameter | Value |

|---|---|

| Acid reagent | 40% HBr in isopropyl acetate |

| Temperature | 38°C ± 2°C |

| Reaction time | 12 hours |

| Yield of Impurity F | 15.6% (purity 97.74%) |

Industrial-Scale Production and Purification

Large-Sbatch Synthesis

Industrial production of Impurity F employs continuous flow reactors to enhance reproducibility. A representative process involves:

-

Feedstock preparation : Duloxetine free base (10 kg) dissolved in ethyl acetate (50 L).

-

Acid treatment : Addition of 8 L 40% HBr under nitrogen atmosphere.

-

Reaction monitoring : HPLC tracking of Impurity F formation (target: ≥15% yield).

-

Workup : Neutralization with NaOH, followed by extraction and solvent evaporation.

Critical quality attributes:

-

Residual solvents: <500 ppm (ICH Q3C guidelines).

-

Isomeric purity: ≥98.5% by chiral HPLC.

Chromatographic Purification

Crude Impurity F is purified using preparative HPLC with the following conditions:

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18, 250 × 50 mm | Acetonitrile/0.1% TFA | 80 mL/min | 230 nm |

Fractions containing >99% pure Impurity F are pooled and lyophilized to obtain the hydrochloride salt.

Analytical Characterization

Spectroscopic Data

Stability Profile

Impurity F exhibits greater stability than duloxetine under accelerated conditions:

| Condition | Degradation after 30 days |

|---|---|

| 40°C/75% RH | <0.5% |

| Photolytic (1.2M lux) | <0.2% |

Regulatory Considerations

The ICH Q3A/B guidelines mandate strict control of Impurity F at ≤0.15% in duloxetine drug substance. Recent FDA submissions (2023–2024) have emphasized:

-

Justification of synthetic routes to minimize this impurity.

-

Validation of detection methods with LOD ≤0.03%.

Chemical Reactions Analysis

Types of Reactions

Duloxetine EP Impurity F undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl group in Duloxetine EP Impurity F can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acetyl chloride or acetic anhydride in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Impurity Profiling and Quality Control

Duloxetine EP Impurity F is utilized primarily for impurity profiling during the production of Duloxetine hydrochloride. The presence of impurities can significantly affect the safety and efficacy of pharmaceutical products. Regulatory bodies such as the FDA require that manufacturers establish limits for impurities to ensure product quality.

- Role in Impurity Profiling : As a secondary reference standard, Duloxetine EP Impurity F assists in validating the purity of Duloxetine formulations. It helps in identifying and quantifying impurities that may arise during synthesis or storage. This is crucial for compliance with pharmacopoeial guidelines and ensuring that the final product meets safety standards .

- Regulatory Compliance : The use of this compound is essential for meeting the requirements outlined in Abbreviated New Drug Applications (ANDAs). It supports the documentation necessary to demonstrate that the drug formulation is consistent with established purity standards .

Formulation Development

In the development of pharmaceutical formulations, Duloxetine EP Impurity F plays a significant role:

- Stability Studies : Understanding how impurities affect the stability of Duloxetine formulations is critical. Studies using Duloxetine EP Impurity F help researchers assess how various storage conditions or formulation changes impact drug stability .

- Bioavailability Enhancement : Research indicates that certain impurities can influence the bioavailability of active pharmaceutical ingredients. By studying Duloxetine EP Impurity F, scientists can optimize formulations to enhance drug absorption and therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the importance of Duloxetine EP Impurity F in clinical settings:

- Clinical Trials : A randomized controlled trial compared the efficacy of Duloxetine against acetyl L-carnitine in treating fibromyalgia syndrome (FMS). The findings indicated that both drugs improved pain and depressive symptoms, but Duloxetine showed superior effects on psychological well-being . This underscores the significance of ensuring high purity levels in formulations used in clinical trials.

- Toxicology Studies : Research involving toxicity assessments has shown that impurities like those represented by Duloxetine EP Impurity F can alter safety profiles. Toxicology studies are essential for understanding how these impurities may contribute to adverse effects, thereby guiding safer drug development practices .

Chemical Characterization and Synthesis

The synthesis of high-purity Duloxetine hydrochloride involves careful control of starting materials to minimize impurity formation:

- Improved Synthesis Processes : Recent patents have outlined methods for synthesizing Duloxetine hydrochloride with reduced levels of impurities, including those represented by Duloxetine EP Impurity F. These processes emphasize purification at early stages to avoid costly remediation steps later in production .

- Characterization Techniques : Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to characterize and quantify impurities like Duloxetine EP Impurity F, ensuring compliance with regulatory standards and enhancing product safety .

Mechanism of Action

The mechanism of action of Duloxetine EP Impurity F is closely related to that of Duloxetine. Duloxetine is a serotonin-norepinephrine reuptake inhibitor, which means it increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake into neurons. This action helps regulate mood and alleviate pain signals. The impurity itself may not have significant pharmacological effects but is essential for ensuring the purity and efficacy of the final pharmaceutical product.

Comparison with Similar Compounds

Similar Compounds

Duloxetine EP Impurity A: Another impurity standard of Duloxetine with a different chemical structure.

Duloxetine EP Impurity B: A related compound used for similar analytical purposes.

Duloxetine EP Impurity C: Another impurity standard with distinct chemical properties.

Uniqueness

Duloxetine EP Impurity F is unique due to its specific acetylation at the 3-position, which distinguishes it from other impurities. This specific modification is crucial for the accurate identification and quantification of impurities in Duloxetine formulations, ensuring the safety and efficacy of the pharmaceutical product.

Biological Activity

Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl HCl, is a chemical compound that serves as an impurity standard in the pharmaceutical industry, particularly in the context of Duloxetine formulations. Understanding its biological activity is crucial for ensuring the safety and efficacy of medications that include Duloxetine as an active ingredient. This article provides a comprehensive overview of the biological activity of Duloxetine EP Impurity F, including its synthesis, mechanism of action, and relevant research findings.

Duloxetine EP Impurity F is derived from Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily to treat major depressive disorder and generalized anxiety disorder. The synthesis typically involves acetylation of Duloxetine using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. This process introduces an acetyl group at the 3-position of the molecule, distinguishing it from other impurities associated with Duloxetine.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClNOS |

| Molecular Weight | 343.88 g/mol |

| CAS Number | 116817-28-8 |

| Solubility | Soluble in water and ethanol |

The biological activity of Duloxetine EP Impurity F is closely linked to its parent compound, Duloxetine. As an SNRI, Duloxetine functions by inhibiting the reuptake of serotonin and norepinephrine in the brain, which helps regulate mood and alleviate pain signals. While Duloxetine EP Impurity F itself may not exhibit significant pharmacological effects, it plays a critical role in ensuring the purity and efficacy of Duloxetine formulations through rigorous quality control measures .

Biological Activity

Research into the biological activity of Duloxetine EP Impurity F is limited compared to its parent compound, but several studies highlight its relevance in pharmacological contexts:

- Pharmaceutical Research : It serves as a reference standard for identifying and quantifying impurities in Duloxetine formulations, essential for maintaining drug quality.

- Analytical Chemistry : Used in developing and validating analytical methods for quality control purposes.

- Biological Studies : Investigated for potential interactions with biological molecules and its implications on drug efficacy .

Case Studies and Clinical Findings

Recent clinical trials have explored the effects of Duloxetine on conditions such as fibromyalgia syndrome (FMS) and neuropathic pain. Although these studies primarily focus on Duloxetine itself, they provide insights into how impurities like Duloxetine EP Impurity F may impact overall drug performance:

- Fibromyalgia Study : A randomized controlled trial compared duloxetine with acetyl L-carnitine in patients with FMS. Results indicated that duloxetine significantly improved pain intensity and depressive symptoms compared to placebo, highlighting the importance of maintaining impurity standards to ensure therapeutic efficacy .

- Chronic Pain Management : Research demonstrated that duloxetine effectively reduces pain in diabetic neuropathy patients. The presence of impurities can affect the pharmacodynamics of duloxetine; thus, monitoring compounds like Duloxetine EP Impurity F is critical for patient safety .

Safety and Toxicity

While specific toxicity data for Duloxetine EP Impurity F are scarce, impurities in pharmaceutical compounds can potentially lead to adverse effects. Therefore, rigorous testing for safety and hazard assessments is necessary during drug formulation processes. Regulatory bodies require that all impurities be quantified to acceptable levels to mitigate any risks associated with their presence .

Q & A

Q. How is Duloxetine EP Impurity F structurally characterized and differentiated from other related impurities?

Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl is identified using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. The USP method specifies a CHIRAL ART Cellulose-C column (5 µm, 250 × 4.6 mm) with a mobile phase of n-hexane/2-propanol/diethylamine (83:17:0.2) at 40°C and a flow rate of 1.0 mL/min. Its retention time and resolution from other impurities (e.g., Duloxetine Related Compound F) are critical for differentiation. System suitability criteria require a resolution ≥1.5 and tailing factor ≤1.5 for the duloxetine peak .

Q. What chromatographic methods are recommended for quantifying Duloxetine EP Impurity F in pharmaceutical formulations?

The USP 35–NF 30 method prescribes RP-HPLC with UV detection at 230 nm. A sample solution (0.2 mg/mL) is prepared in diluent (methanol/water, 70:30), and impurities are quantified using relative retention times and response factors. The acceptance criteria for Impurity F are based on peak area ratios relative to the total chromatographic response, with a relative response factor (F) applied as specified in USP Table 1 .

Q. What synthetic routes are documented for generating Duloxetine EP Impurity F for reference standards?

Impurity F is synthesized via acetylation of duloxetine free base at the 3-position, followed by purification using recrystallization or column chromatography. The hydrochloride salt is formed by treating the acetylated intermediate with HCl gas in anhydrous ethanol. Structural confirmation is achieved via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve co-elution of Duloxetine EP Impurity F with other process-related impurities during HPLC analysis?

Co-elution challenges are addressed by optimizing mobile phase composition and column temperature. For example, increasing the proportion of 2-propanol in the mobile phase (from 17% to 20%) enhances resolution between Impurity F and Duloxetine-related Compound H. Additionally, using a column with smaller particle size (e.g., 3 µm instead of 5 µm) improves peak separation efficiency .

Q. What strategies validate stability-indicating methods for Duloxetine EP Impurity F under forced degradation conditions?

Forced degradation studies involve exposing duloxetine formulations to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (1.2 million lux-hours) conditions. The method is validated if Impurity F is resolved from degradation products (e.g., oxidized or hydrolyzed derivatives) with a signal-to-noise ratio ≥20 and precision (RSD ≤2.0%) .

Q. How are discrepancies in impurity profiles across batches investigated during root-cause analysis?

Batch-to-batch variations are analyzed using mass balance studies and impurity tracking via LC-MS. For example, elevated levels of Impurity F may indicate incomplete acetylation during synthesis or instability in the final formulation. Comparative studies of raw material purity (e.g., naphthol derivatives) and process parameters (e.g., reaction pH, temperature) are conducted to identify contamination sources .

Q. What mechanistic insights explain the formation of Duloxetine EP Impurity F during synthesis or storage?

Impurity F arises from acetyl transfer reactions during synthesis or via esterification with residual acetic acid in storage. Kinetic studies using Arrhenius plots (at 25°C, 40°C, and 60°C) quantify activation energy for impurity formation. Stabilization strategies include replacing acetic acid with non-nucleophilic solvents (e.g., propylene glycol) and optimizing packaging to limit moisture exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.